
Ethyl 4-(azepane-1-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of sulfonamides, which are compounds containing a sulfonamide functional group (–SO₂NH₂).
- The compound’s systematic name indicates that it consists of an ethyl ester group attached to a benzoic acid derivative, which, in turn, contains a sulfonamide group linked to an azepane (7-membered ring) moiety.
Ethyl 4-(azepane-1-sulfonamido)benzoate: is a chemical compound with the following structure: .
Mechanism of Action
- Benzonatate primarily acts on the cough reflex. It reduces cough activity by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
- Although its chemical structure resembles that of anesthetic agents (such as procaine and tetracaine), benzonatate exhibits anesthetic or numbing action .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-(azepane-1-sulfonamido)benzoate are not yet fully understood due to the limited research available. It is known that sulfonamides, the family of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Sulfonamides, the family of compounds to which it belongs, are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific research on this compound. It is known that sulfonamides, the family of compounds to which it belongs, are involved in various metabolic pathways .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing Ethyl 4-(azepane-1-sulfonamido)benzoate are not readily available in the search results.
- Industrial production methods are also not explicitly mentioned.
Chemical Reactions Analysis
- The compound likely undergoes various chemical reactions typical of sulfonamides and esters:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the azepane ring or other functional groups may be possible.
- Common reagents for these reactions include acids (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).
Scientific Research Applications
Medicinal Chemistry: Sulfonamides have been widely used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.
Biological Research: Researchers might explore the compound’s interactions with biological targets, such as enzymes or receptors.
Industrial Applications: Sulfonamides find applications in dyes, pigments, and other chemical processes.
Comparison with Similar Compounds
- Unfortunately, no direct comparisons with similar compounds were found in the search results.
- It would be interesting to explore related sulfonamides or compounds containing azepane rings for comparison.
Please note that additional research beyond these search results may provide more detailed information on this compound’s properties and applications
Properties
IUPAC Name |
ethyl 4-(azepan-1-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-21-15(18)13-7-9-14(10-8-13)16-22(19,20)17-11-5-3-4-6-12-17/h7-10,16H,2-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWTUQXVYBHGIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B486046.png)

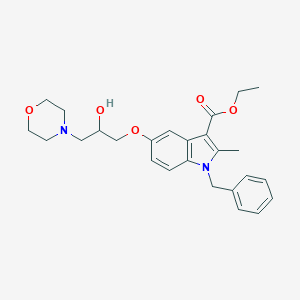
![(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B486057.png)
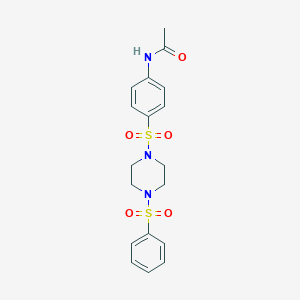
![N-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B486065.png)
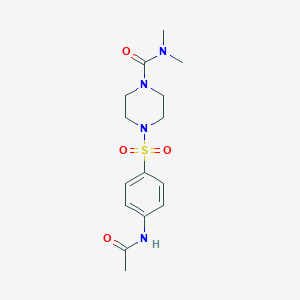
![(4-Chlorophenyl)(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B486067.png)
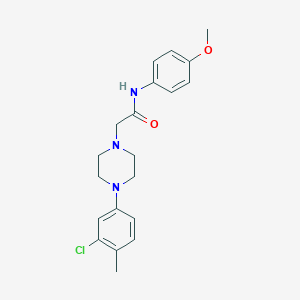

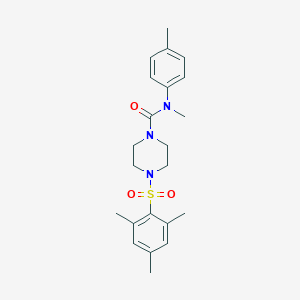
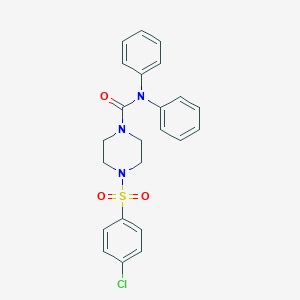
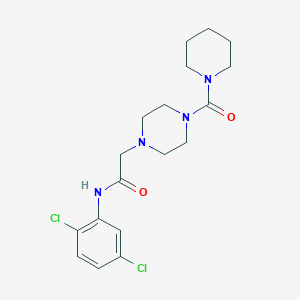
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486077.png)
